molecular formula C31H35N5O7 B12588803 Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine CAS No. 644997-13-7

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine

Cat. No.: B12588803
CAS No.: 644997-13-7
M. Wt: 589.6 g/mol
InChI Key: MSSXWVICWAWMGP-TWJOJJKGSA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine (molecular formula: C₄₀H₄₂N₆O₇, molecular weight: 742.81 g/mol) is a tetrapeptide composed of D-amino acids, featuring two phenylalanine (Phe) residues, one tyrosine (Tyr), and glycine (Gly) termini. Its sequence, Gly-D-Phe-D-Phe-D-Tyr-Gly, confers unique structural and functional properties:

  • Chirality: The exclusive use of D-amino acids enhances resistance to proteolytic degradation, increasing metabolic stability .

Properties

CAS No.

644997-13-7

Molecular Formula

C31H35N5O7

Molecular Weight

589.6 g/mol

IUPAC Name

2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C31H35N5O7/c32-18-27(38)34-25(15-20-7-3-1-4-8-20)30(42)36-26(16-21-9-5-2-6-10-21)31(43)35-24(29(41)33-19-28(39)40)17-22-11-13-23(37)14-12-22/h1-14,24-26,37H,15-19,32H2,(H,33,41)(H,34,38)(H,35,43)(H,36,42)(H,39,40)/t24-,25-,26-/m1/s1

InChI Key

MSSXWVICWAWMGP-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for synthesizing peptides. In this technique, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support.

Key Steps:

  • Resin Preparation: The resin is functionalized with a linker that can be cleaved to release the final product.

  • Coupling Reactions: Each amino acid is activated (often using coupling reagents like DIC or HBTU) and then coupled to the growing chain on the resin.

  • Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.

  • Cleavage: The completed peptide is cleaved from the resin using strong acids (e.g., TFA) to yield the free peptide.

This method allows for high control over the sequence and purity of the synthesized peptides, making it suitable for complex structures like this compound.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for shorter peptides or when specific conditions are required that are difficult to achieve on solid supports.

Key Steps:

  • Activation of Amino Acids: Similar to SPPS, amino acids are activated using coupling agents.

  • Sequential Addition: Amino acids are added one at a time in solution, allowing for thorough mixing and reaction.

  • Purification: The crude product is purified using techniques like HPLC after synthesis.

This method may yield lower purity compared to SPPS but can be effective for certain peptide sequences or when specific modifications are needed.

Ugi Four Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that can synthesize dipeptides and related compounds efficiently.

Key Steps:

  • Component Mixing: The reaction involves mixing an amine (like D-phenylalanine), a carboxylic acid (like glycine), an isocyanide, and an aldehyde.

  • Formation of Peptide Bonds: The components react to form a peptide bond while generating a stable intermediate that can be further processed into the desired peptide.

  • Purification: The final product is isolated and purified using chromatographic techniques.

This method has been shown to produce high yields of diverse peptide structures, including analogs of this compound, making it an attractive option for synthetic chemists.

Other Methods

Additional methods such as microwave-assisted synthesis and enzymatic synthesis have also been explored but are less common for this specific compound due to complexity or lower efficiency in achieving desired yields.

Comparative Analysis of Synthesis Methods

The following table summarizes key attributes of the different preparation methods discussed:

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity, precise control over sequence More time-consuming, requires specialized equipment
Liquid-Phase Peptide Synthesis Flexibility in conditions, suitable for small-scale Lower purity, more challenging purification
Ugi Four Component Reaction High yields, versatile for diverse structures Requires careful control of reaction conditions

Chemical Reactions Analysis

Hydrolysis and Stability

  • Acidic Hydrolysis : Prolonged exposure to HCl (4M) cleaves peptide bonds, with rates influenced by protonation states of terminal groups .

  • Alkaline Stability : Peptides with aromatic residues (e.g., D-Phe, D-Tyr) exhibit enhanced stability in basic conditions due to hydrophobic shielding .

Table 2: Hydrolysis Rates Under Varied Conditions

ConditionHalf-Life (h)Dominant MechanismSource
6M HCl, 110°C12–24Acid-catalyzed cleavage
pH 12, 25°C>720Base-resistant aggregation

Conformational Dynamics

The D-configuration induces β-sheet-like folding, as observed in similar peptides:

  • β-Sheet Propensity : Gly-D-Phe-D-Phe-D-Tyr-Gly adopts a γ-folded backbone stabilized by intrachain H-bonds (e.g., NH–O=C interactions) .

  • Temperature Sensitivity : At >300 K, entropic effects favor extended conformers (ε/β-backbone) with reduced H-bonding .

Table 3: Conformational Features of Analogous Peptides

PeptideDominant BackboneH-Bond Strength (kcal/mol)Source
YGG (Tyr-Gly-Gly)γ-folded-5.2
FGG (Phe-Gly-Gly)β-extended-3.8

Self-Assembly and Aggregation

Aromatic residues drive aggregation via π–π stacking and hydrophobic interactions:

  • Critical Gelation Concentration (CGC) : Peptides with dual D-Phe residues (e.g., GFG) form gels at ~100 mM, with storage moduli (G') >10⁵ Pa .

  • Fibril Morphology : Aggregates exhibit micrometer-scale fibrils with chiral β-sheet arrangements .

Table 4: Aggregation Propensity of Aromatic Peptides

PeptideCGC (mM)G' (Pa)Fibril Diameter (nm)Source
GFG1001.2 × 10⁶1200
GWG2002.5 × 10⁵800

Chemical Modifications

  • Oxidation : D-Tyr residues undergo slow oxidation to dityrosine under UV light, forming covalent crosslinks .

  • N-Terminal Acetylation : Enhances metabolic stability by blocking aminopeptidase activity .

Scientific Research Applications

Structural Properties and Synthesis

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine is a tetrapeptide composed of four amino acids: glycine, D-phenylalanine, D-phenylalanine, and D-tyrosine. The incorporation of D-amino acids provides stability against enzymatic degradation, making it a valuable candidate for therapeutic applications. The molecular formula is C23H28N4O6, with a molecular weight of 456.5 g/mol .

Cytotoxicity and Antitumor Potential

Research has shown that derivatives of glycyl-D-phenylalanine exhibit cytotoxic effects on various cancer cell lines. For instance, glycyl-D-phenylalanine-2-naphthylamide has been identified as a specific lytic agent for lysosomes, leading to apoptosis in tumor cells . This suggests that similar compounds could be developed for targeted cancer therapies.

Antimicrobial Properties

Peptides similar to glycyl-D-phenylalanine have demonstrated antimicrobial activity against a range of pathogens. This property makes them suitable candidates for developing new antibiotics or antimicrobial agents . The mechanism often involves disrupting bacterial membranes or inhibiting essential cellular processes.

Drug Delivery Systems

Glycyl-D-phenylalanine can be utilized in drug delivery systems due to its ability to form stable complexes with drugs. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs, making it useful in formulating oral or injectable medications .

Neuropharmacological Applications

The compound's influence on neuronal signaling pathways suggests potential applications in treating neurodegenerative diseases. Studies indicate that peptides can modulate neurotransmitter release and receptor activity, which may lead to therapeutic strategies for conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Hameed et al. (2020)Hydration EffectsInvestigated hydration dynamics of related peptides, revealing critical insights into their stability and interactions in biological systems .
Cytotoxicity StudyCancer Cell LinesDemonstrated that glycyl-D-phenylalanine derivatives induce apoptosis in specific cancer cell lines through lysosomal disruption .
Antimicrobial ActivityPathogen ResistanceFound that similar peptides exhibit significant antimicrobial properties against various bacterial strains .

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl (Gly-D-Phe-D-Tyr-D-Trp)

  • Structure: Shares three D-amino acids (D-Phe, D-Tyr) but replaces the second D-Phe and terminal Gly with D-Trp .
  • Key Differences: Tryptophan vs. Hydrophobicity: Tryptophan’s larger side chain may reduce solubility compared to the target compound.
  • Implications : The altered sequence might target different receptors or exhibit distinct pharmacokinetics due to Trp’s unique interactions.

D-Alanyl-D-alanylglycyl-D-tyrosyl (D-Ala-D-Ala-Gly-D-Tyr)

  • Structure : Features smaller alanine (Ala) residues instead of phenylalanine, with the sequence D-Ala-D-Ala-Gly-D-Tyr .
  • Solubility: Lower aromatic content may enhance aqueous solubility compared to the target compound.
  • Implications : This peptide could serve as a more flexible backbone in synthetic biology or as a substrate for enzymatic studies.

2-Phenylglycine Derivatives

  • Example: 2-Phenylglycine (C₈H₉NO₂, MW: 151.17 g/mol), a glycine derivative with a single phenyl group .
  • Key Differences: Complexity: As a single amino acid, 2-phenylglycine lacks the peptide bonds and tertiary structure of the tetrapeptide. Bioavailability: Smaller size may improve absorption but reduce target specificity.
  • Implications : Used as a building block in drug synthesis or as a chiral auxiliary in asymmetric catalysis.

Research Findings and Implications

  • Protease Resistance: The all-D configuration in Gly-D-Phe-D-Phe-D-Tyr-Gly likely extends half-life in biological systems compared to L-amino acid peptides .
  • Comparative Solubility : Peptides with alanine (e.g., D-Ala-D-Ala-Gly-D-Tyr) are more water-soluble but less likely to penetrate lipid bilayers than those with phenylalanine .

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine (GDG) is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological systems.

Structure and Properties

GDG is a tetrapeptide composed of four amino acids, where the D-enantiomers of phenylalanine and tyrosine are included. The presence of D-amino acids can influence the peptide's stability and resistance to enzymatic degradation, making it a candidate for therapeutic applications.

Molecular Structure

The molecular formula of GDG is C22_{22}H26_{26}N4_{4}O5_{5}, and it has a molecular weight of approximately 430.46 g/mol. The specific arrangement of amino acids contributes to its unique biological activity.

Biological Activity

Research indicates that GDG exhibits several biological activities, including:

  • Antimicrobial Effects : GDG has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Studies have shown that peptides with aromatic residues like phenylalanine and tyrosine can disrupt bacterial membranes, leading to cell lysis .
  • Neuroprotective Properties : The peptide may play a role in neuronal signaling pathways. Its composition suggests interactions with receptors involved in neuroprotection and neurotransmission, particularly through modulation of the MAPK/ERK pathway .
  • Influence on Cell Signaling : GDG may affect various signaling pathways, including JAK/STAT and PI3K/Akt/mTOR pathways. These pathways are crucial for cell survival, proliferation, and apoptosis, indicating that GDG could have implications in cancer biology .

The biological activity of GDG can be attributed to several mechanisms:

  • Self-Assembly : GDG can self-assemble into fibrillar structures under certain conditions. This self-assembly is influenced by pH and concentration, leading to the formation of hydrogels that may have applications in drug delivery systems .
  • Receptor Interactions : The aromatic side chains in GDG facilitate interactions with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external stimuli .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of GDG against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µM, demonstrating its potential as a therapeutic agent against infections .
  • Neuroprotective Effects : In vitro experiments showed that GDG could protect neuronal cells from oxidative stress-induced apoptosis. The peptide enhanced the expression of neuroprotective proteins and reduced markers of inflammation, suggesting its potential use in neurodegenerative diseases .

Data Table

Biological Activity Mechanism Study Reference
AntimicrobialMembrane disruption
NeuroprotectionModulation of signaling pathways
Self-assemblyFormation of fibrillar structures

Q & A

Q. What statistical frameworks are appropriate for analyzing conflicting conformational populations in MD simulations?

  • Methodological Answer : Use Bayesian inference to weight ensemble populations based on experimental IR peak intensities. Apply the Akaike information criterion (AIC) to select between competing force field parametrizations .

Q. How can machine learning enhance conformational sampling for this peptide?

  • Methodological Answer : Train neural networks on ab initio potential-energy surfaces to predict low-energy conformers. Use variational autoencoders (VAEs) to reduce dimensionality of MD data and identify metastable states missed by traditional clustering .

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